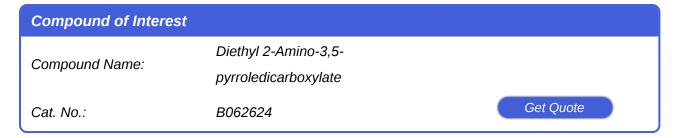


Characterization of Diethyl 2-Amino-3,5pyrroledicarboxylate Impurities: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in **Diethyl 2-Amino-3,5-pyrroledicarboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. The objective is to offer a comparative analysis of common analytical techniques, supported by established principles and representative experimental data, to aid in the selection of the most appropriate methods for impurity profiling.

Introduction to Impurity Profiling

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical aspects of drug development and manufacturing.[1][2] Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in new drug substances.[3] Impurity profiling is essential to ensure the safety, efficacy, and quality of the final drug product.[4][5]

Impurities in **Diethyl 2-Amino-3,5-pyrroledicarboxylate** can originate from various sources, including the synthetic route, degradation of the final product, or the presence of residual solvents.[6] Common synthetic pathways to pyrrole derivatives, such as the Hantzsch and Paal-Knorr syntheses, may lead to specific process-related impurities.[7][8][9] Furthermore,



forced degradation studies under stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial for identifying potential degradation products.[5][10][11][12][13]

Potential Impurities in Diethyl 2-Amino-3,5pyrroledicarboxylate

Based on common synthetic routes for pyrrole derivatives, the following table summarizes potential impurities that may be present in **Diethyl 2-Amino-3,5-pyrroledicarboxylate**. The exact impurity profile will depend on the specific synthetic method and purification processes employed.

Impurity Type	Potential Impurity Name	Potential Source	Structure
Starting Material	Diethyl oxalacetate	Hantzsch Synthesis	(Structure not available)
Ethyl 3- aminocrotonate	Hantzsch Synthesis	(Structure not available)	
2,5-Hexanedione	Paal-Knorr Synthesis	(Structure not available)	
Byproduct	Diethyl 2,5-dimethyl- 1H-pyrrole-3,4- dicarboxylate	Isomeric byproduct from Knorr-type synthesis[14]	(Structure not available)
Diethyl furan-2,5- dicarboxylate	Side reaction in Paal- Knorr synthesis under acidic conditions[7]	(Structure not available)	
Degradation Product	2-Amino-3,5- pyrroledicarboxylic acid	Hydrolysis of ester groups	(Structure not available)
Oxidized pyrrole derivatives	Oxidation	(Structure not available)	
Residual Solvent	Ethanol, Acetic Acid, Toluene, etc.	Synthesis and purification	N/A



Comparison of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is crucial for the effective separation, identification, and quantification of impurities. The following table compares the performance of commonly used analytical methods for the characterization of impurities in pyrrole derivatives.



Analytical Technique	Principle	Applicability for Diethyl 2- Amino-3,5- pyrroledicarb oxylate Impurities	Advantages	Limitations	Typical Limit of Quantificatio n (LOQ)
High- Performance Liquid Chromatogra phy (HPLC) with UV Detection	Separation based on polarity.	Quantification of known and unknown non-volatile impurities.	Robust, reproducible, widely available.	May require reference standards for identification and quantification. Limited sensitivity for impurities without a chromophore.	0.01 - 0.1%
Ultra- Performance Liquid Chromatogra phy with Mass Spectrometry (UPLC-MS)	High- resolution separation coupled with mass detection.	Identification and quantification of trace-level non-volatile impurities.	High sensitivity, high resolution, provides molecular weight information for identification. [15][16]	Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization.	0.001 - 0.05%



Gas Chromatogra phy-Mass Spectrometry (GC-MS)	Separation of volatile compounds based on boiling point and polarity, coupled with mass detection.	Analysis of residual solvents and volatile impurities.	High sensitivity and selectivity for volatile compounds.	Not suitable for non-volatile or thermally labile compounds without derivatization.	ppm level for residual solvents
Quantitative Nuclear Magnetic Resonance (qNMR)	Quantification based on the integrated signal intensity of specific nuclei relative to a certified reference standard.	Absolute quantification of the main component and major impurities without the need for specific impurity reference standards.[1] [17][18][19] [20]	Provides structural information and absolute quantification. Non- destructive.	Lower sensitivity compared to chromatograp hic methods. Requires specialized equipment and expertise.	0.1 - 1%

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. The following are representative protocols for the analysis of **Diethyl 2-Amino-3,5-pyrroledicarboxylate** and its impurities.

HPLC-UV Method for Non-Volatile Impurities

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase:



- A: 0.1% Formic acid in Water
- B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:

Time (min)	%A	%В
0	95	5
20	5	95
25	5	95
26	95	5

|30 | 95 | 5 |

• Flow Rate: 1.0 mL/min

• Column Temperature: 30 °C

Detection Wavelength: 254 nm and 280 nm

• Injection Volume: 10 μL

• Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.

UPLC-MS Method for Trace Impurity Identification

- Instrumentation: An UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Column: C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size).
- Mobile Phase:
 - o A: 0.1% Formic acid in Water



• B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)	%A	%B
0	98	2
8	2	98
10	2	98
10.1	98	2

| 12 | 98 | 2 |

Flow Rate: 0.4 mL/min

• Column Temperature: 40 °C

• Mass Spectrometry Conditions:

• Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Scan Range: m/z 50 - 1000

Data Acquisition: Full scan and data-dependent MS/MS.

• Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 0.1 mg/mL.

GC-MS Method for Residual Solvents

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
- Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 μm film thickness).
- Oven Temperature Program:



o Initial temperature: 40 °C, hold for 5 minutes.

Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

· Mass Spectrometry Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 35 - 350

Headspace Parameters:

Oven Temperature: 80 °C

Loop Temperature: 90 °C

Transfer Line Temperature: 100 °C

Equilibration Time: 15 minutes

 Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Quantitative NMR (qNMR) for Purity Assessment

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Internal Standard: A certified reference material with a known purity and a signal that does
 not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
- Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
- Experimental Parameters:

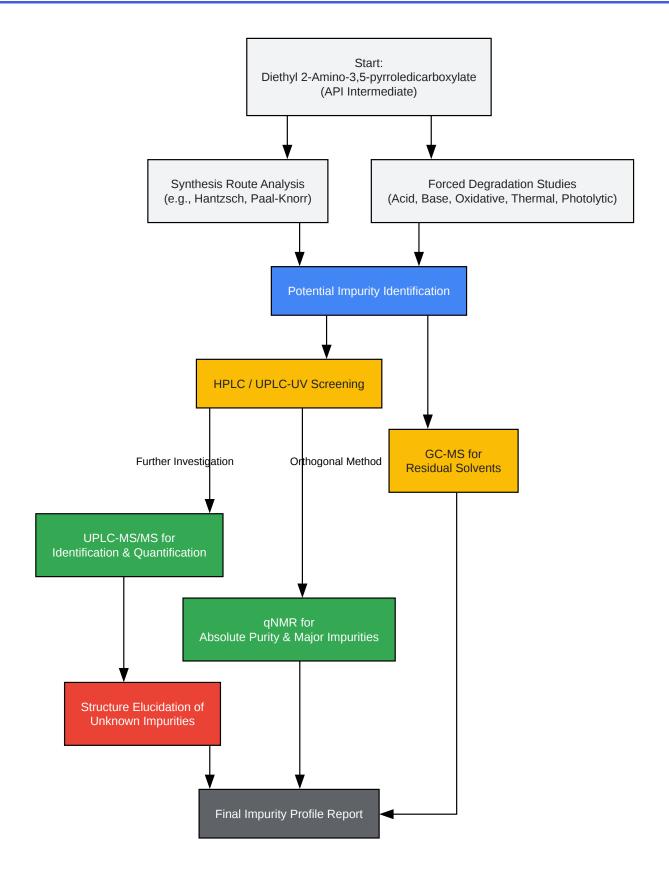


- Pulse Sequence: A simple 90° pulse sequence.
- Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
- Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
- · Data Processing:
 - Apply appropriate phasing and baseline correction.
 - Integrate the signals of the analyte and the internal standard.
- Calculation: The purity of the analyte is calculated using the following formula: Purity (%) =
 (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
 Where:
 - ∘ I = Integral value
 - N = Number of protons for the integrated signal
 - MW = Molecular weight
 - \circ m = mass
 - P = Purity of the internal standard

Visualizations

The following diagrams illustrate key workflows and relationships in the characterization of **Diethyl 2-Amino-3,5-pyrroledicarboxylate** impurities.

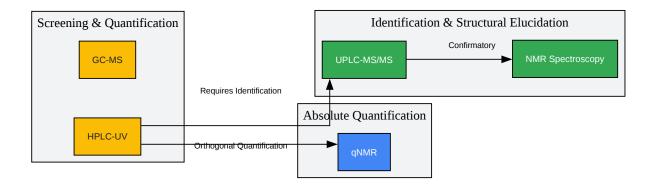




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Caption: Workflow for the identification and characterization of impurities.





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Caption: Logical relationships between different analytical techniques.

Conclusion

The characterization of impurities in **Diethyl 2-Amino-3,5-pyrroledicarboxylate** requires a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is necessary for comprehensive impurity profiling. HPLC-UV is a robust method for routine purity testing and quantification of known impurities. UPLC-MS/MS offers superior sensitivity and provides crucial molecular weight information for the identification of unknown impurities. GC-MS is the gold standard for the analysis of residual solvents. Finally, qNMR serves as a powerful tool for the absolute quantification of the main component and major impurities, providing an orthogonal and complementary technique to chromatography. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the stage of drug development, the nature of the impurities, and the required level of sensitivity and accuracy.

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